6-amino-1-benzothiophene-2-sulfonamide
Description
Significance of Benzothiophene (B83047) and Sulfonamide Scaffolds in Contemporary Chemical Biology
The benzothiophene scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiophene (B33073) ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The structural rigidity and electron-rich nature of the benzothiophene ring system allow for favorable interactions with various biological targets.
Similarly, the sulfonamide group (-SO₂NH₂) is a key functional group in a multitude of clinically approved drugs. Since the discovery of the antibacterial prontosil, sulfonamides have been integral to the development of diuretics, antidiabetic agents, and anticonvulsants. ijpsonline.com Their ability to act as mimics of p-aminobenzoic acid (PABA) and to bind to the active sites of enzymes like carbonic anhydrases has cemented their therapeutic importance. nih.gov
The combination of these two powerful pharmacophores in 6-amino-1-benzothiophene-2-sulfonamide suggests a high potential for novel biological activity, making it a molecule of significant interest for chemical biology research.
Contextual Overview of Related Benzothiophene and Sulfonamide Compounds in Research
The therapeutic potential of hybrid molecules containing both benzothiophene and sulfonamide functionalities is well-documented. Research into related compounds has revealed promising activities across various disease models, providing a solid foundation for investigating this compound.
For instance, various benzothiophene derivatives have been synthesized and evaluated for their antimicrobial, anticancer, and anti-inflammatory effects. ijpsjournal.com In the realm of kinase inhibition, a critical area in cancer research, benzothiophene-3-carboxamides have been identified as potent inhibitors of Aurora kinases A and B. nih.gov Furthermore, a 2-(benzoylaminomethyl)thiophene sulfonamide was identified as a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), highlighting the potential of this combined scaffold in targeting specific signaling pathways. nih.gov
Sulfonamide derivatives of benzothiazole (B30560), a related heterocyclic system, have been extensively studied as inhibitors of carbonic anhydrase (CA), an enzyme family implicated in various physiological and pathological processes, including glaucoma and cancer. nih.govresearchgate.net Specifically, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was discovered as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), a key player in neurodegenerative diseases. nih.gov
These examples underscore the successful synergy between the benzothiophene (or related heterocyclic) core and the sulfonamide group in generating biologically active molecules.
Table 1: Examples of Related Biologically Active Benzothiophene and Sulfonamide Compounds
| Compound Class | Target/Activity | Reference |
| Benzothiophene-3-carboxamides | Aurora kinase A and B inhibitors | nih.gov |
| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | Cyclin-dependent kinase 5 (CDK5) inhibitor | nih.gov |
| 2-(Benzoylaminomethyl)thiophene sulfonamide | c-Jun N-terminal kinase (JNK) inhibitor | nih.gov |
| Benzothiazole-6-sulfonamides | Carbonic anhydrase (CA) inhibitors | researchgate.net |
Rationale for Dedicated Academic Investigation of this compound
The rationale for a focused investigation of this compound is multifaceted and rests on the established principles of medicinal chemistry and drug discovery. The specific placement of the amino and sulfonamide groups on the benzothiophene core is not arbitrary and suggests several potential avenues for biological interaction.
The primary amino group at the 6-position offers a site for hydrogen bonding and can be crucial for anchoring the molecule within a biological target's binding pocket. This functional group can also be a key site for further chemical modification to explore structure-activity relationships (SAR).
The 2-sulfonamide group is a well-known zinc-binding group, making this compound a prime candidate for inhibiting metalloenzymes, most notably carbonic anhydrases and matrix metalloproteinases. The inhibitory profile against different isoforms of these enzymes could lead to the development of selective inhibitors for various therapeutic applications.
Defined Research Avenues and Objectives for this compound Studies
To systematically explore the potential of this compound, a series of well-defined research objectives should be pursued. These avenues will help to elucidate the compound's chemical properties, biological activities, and therapeutic potential.
Key Research Objectives:
Chemical Synthesis and Characterization: The initial and most critical step is the development of a robust and efficient synthetic route to this compound. Following synthesis, comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) is essential to confirm its structure and purity.
Screening for Biological Activity:
Enzyme Inhibition Assays: A primary focus should be on screening the compound against a panel of human carbonic anhydrase isoforms (e.g., CA I, II, IX, and XII) to determine its inhibitory potency and selectivity. nih.govmdpi.com Given the prevalence of benzothiophene sulfonamides as kinase inhibitors, screening against a broad panel of protein kinases is also a high-priority objective. nih.govnih.gov
Antimicrobial and Antiproliferative Assays: The compound should be evaluated for its activity against a range of bacterial and fungal pathogens, as well as against various cancer cell lines to assess its potential as an antimicrobial or anticancer agent.
Structure-Activity Relationship (SAR) Studies: Following initial biological screening, a medicinal chemistry program should be initiated to synthesize a library of analogs. Modifications would focus on:
Alkylation or acylation of the 6-amino group.
Substitution on the sulfonamide nitrogen.
Introduction of various substituents on the benzene ring of the benzothiophene core.
Computational Modeling and Docking Studies: In parallel with experimental work, computational studies can provide valuable insights into the potential binding modes of this compound with its biological targets. This can aid in the rational design of more potent and selective analogs.
Table 2: Proposed Research Plan for this compound
| Research Phase | Key Activities | Expected Outcomes |
| Phase 1: Foundation | Synthesis and full chemical characterization. | Pure, well-characterized compound available for biological studies. |
| Phase 2: Biological Screening | Broad screening against carbonic anhydrases, protein kinases, microbial strains, and cancer cell lines. | Identification of initial biological activities and "hits". |
| Phase 3: Lead Optimization | Synthesis of analogs to establish SAR. | Understanding of the structural requirements for activity and improved potency/selectivity. |
| Phase 4: Mechanistic Studies | In-depth biochemical and cellular assays to elucidate the mechanism of action. | Validation of the biological target and pathway. |
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2S2 |
|---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
6-amino-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C8H8N2O2S2/c9-6-2-1-5-3-8(14(10,11)12)13-7(5)4-6/h1-4H,9H2,(H2,10,11,12) |
InChI Key |
BAXDQXBRPAMCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6 Amino 1 Benzothiophene 2 Sulfonamide
Established Synthetic Routes for 6-amino-1-benzothiophene-2-sulfonamide
The synthesis of this compound and related benzothiophene (B83047) structures is a well-documented area of organic chemistry, often involving multi-step processes that begin with simpler, commercially available precursors.
Key Precursors and Reaction Pathways
The construction of the benzothiophene core is a critical step in the synthesis of this compound. One common approach involves the intramolecular cyclization of a substituted acetophenone (B1666503) derivative. google.com For instance, a key intermediate such as α-(3-methoxyphenylthio)-4-methoxyacetophenone can be cyclized using an acid catalyst to form the benzothiophene ring system. google.com
Another versatile method for creating substituted thiophenes is the Gewald reaction. This reaction involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base (typically an amine). researchgate.net While highly effective for many 2-aminothiophenes, the specific substitution pattern of this compound requires a tailored approach, often starting with a pre-functionalized benzene (B151609) ring that already contains a protected amino group or a nitro group that can be later reduced.
A general pathway might involve the following sequence:
Starting Material Selection : The synthesis often begins with a substituted aniline (B41778) or nitrobenzene (B124822) derivative. For example, a 4-nitroaniline (B120555) derivative could serve as the precursor for the benzene portion of the benzothiophene.
Thiophene (B33073) Ring Formation : The thiophene ring is then constructed onto the benzene core. This can be achieved through various methods, including the reaction of a thioglycolate derivative with a suitable electrophile.
Sulfonylation : Once the 6-nitro-1-benzothiophene core is formed, the C2 position is functionalized with a sulfonyl chloride group (-SO₂Cl). This is typically achieved via chlorosulfonation.
Amination of the Sulfonyl Chloride : The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to form the primary sulfonamide (-SO₂NH₂).
Reduction of the Nitro Group : The final step involves the reduction of the nitro group at the C6 position to the desired amino group (-NH₂).
Optimization Strategies for Synthesis Yield and Purity
Optimizing the synthesis of benzothiophene derivatives is crucial for both laboratory-scale research and potential industrial production. Key strategies focus on reaction conditions, catalysts, and purification methods.
For the cyclization step, the choice of acid catalyst and solvent system is critical. Polyphosphoric acid (PPA) is a common reagent for such intramolecular cyclizations. google.com The use of cation exchange resins has also been explored as a milder and more recyclable alternative to strong acids. google.com Reaction temperature and time are carefully controlled to maximize the yield of the desired product while minimizing the formation of isomers or byproducts. google.com For instance, running the reaction at temperatures between 80°C and 110°C can significantly impact reaction efficiency. google.com
Solvent choice also plays a role in optimization. The addition of a co-solvent like heptane (B126788) can facilitate the crystallization of the desired product, effectively driving the reaction equilibrium towards higher yields. google.com
Purification is another critical aspect. After the reaction, a standard extractive workup followed by crystallization is often employed to isolate the product. google.com The choice of crystallization solvent is key to separating the desired isomer from any impurities, ensuring high purity of the final compound.
Design and Synthesis of Analogues and Derivatives of this compound
The this compound scaffold serves as a versatile template for creating a diverse library of compounds through strategic modifications. These modifications are aimed at exploring structure-activity relationships and developing molecules with enhanced biological profiles.
Strategic Functionalization of the Benzothiophene Moiety
The benzothiophene core offers several sites for functionalization, allowing for systematic structural modifications. The primary amino group at the C6 position is a key handle for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce diverse substituents.
For example, the amino group can be reacted with various acyl chlorides or anhydrides to form amide derivatives. This approach is widely used to introduce different lipophilic or polar groups to modulate the physicochemical properties of the molecule. Similarly, the synthesis of N-substituted benzo[b]thiophene derivatives is of significant interest due to their potential biological activities. ktu.edu
Beyond the amino group, other positions on the benzene ring can be functionalized, though this often requires starting with appropriately substituted precursors. Halogenation, nitration, and other electrophilic aromatic substitution reactions can be employed on the benzothiophene nucleus, although the reactivity of the thiophene ring can sometimes complicate these transformations.
| Position of Functionalization | Type of Reaction | Resulting Functional Group | Potential Impact |
|---|---|---|---|
| C6-Amino Group | Acylation | Amide (-NHCOR) | Modulates lipophilicity and hydrogen bonding capacity |
| C6-Amino Group | Alkylation/Arylation | Secondary/Tertiary Amine (-NHR, -NR₂) | Alters basicity and steric profile |
| Benzene Ring (e.g., C4, C5, C7) | Halogenation | -F, -Cl, -Br | Influences electronic properties and metabolic stability |
| Thiophene Ring (e.g., C3) | Acylation | Acyl group (-COR) | Introduces a new point for further derivatization |
Modification of the Sulfonamide Group and its Implications
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of many therapeutic agents and is a primary site for modification. ucl.ac.uk The acidic proton on the sulfonamide nitrogen can be replaced by a wide variety of alkyl, aryl, or heterocyclic groups, leading to the formation of secondary or tertiary sulfonamides.
The synthesis of these N-substituted derivatives typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.in This modular approach allows for the introduction of a vast array of functionalities.
Modifying the sulfonamide group has several important implications:
Altering Acidity : The pKa of the sulfonamide proton is significantly affected by the nature of the substituent on the nitrogen atom. This can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding interactions with biological targets.
Modulating Hydrogen Bonding : A primary sulfonamide can act as both a hydrogen bond donor and acceptor. N-substitution reduces the number of donor sites, which can fundamentally alter the molecule's interaction with protein targets.
Introducing New Pharmacophoric Features : The substituent added to the sulfonamide nitrogen can itself be a pharmacophore, leading to hybrid molecules with dual activities or improved target specificity.
Recent advances have also focused on developing methods for the late-stage functionalization of secondary sulfonamides, treating them not as terminal groups but as versatile synthetic handles for further modification. chemrxiv.org
Molecular Hybridization Approaches Utilizing the this compound Scaffold
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule. The this compound scaffold is an excellent candidate for this approach due to its multiple points for chemical modification.
One common hybridization strategy involves conjugating amino acids to the sulfonamide moiety. This can be achieved by reacting the corresponding sulfonyl chloride with an amino acid ester, followed by hydrolysis. cihanuniversity.edu.iq The resulting hybrids can leverage amino acid transporters for improved cellular uptake or exhibit enhanced target selectivity.
Another approach is to link the benzothiophene scaffold to other heterocyclic systems known for their biological activity. For example, the amino group at C6 could be used as a linker to attach moieties like thiazoles, imidazoles, or triazoles. researchgate.netnih.gov This can lead to compounds with novel or synergistic biological effects. For instance, thiophene carboxamide derivatives have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov
| Hybridization Partner | Linkage Point on Scaffold | Synthetic Method | Rationale |
|---|---|---|---|
| Amino Acids | Sulfonamide Nitrogen | Reaction of sulfonyl chloride with amino acid | Improve cellular uptake, introduce chirality |
| Bioactive Heterocycles (e.g., Thiazole) | C6-Amino Group | Formation of an amide or amine linkage | Combine pharmacophores for synergistic or dual activity |
| Aromatic/Aliphatic Aldehydes | C6-Amino Group | Condensation to form Schiff bases | Create diverse libraries for screening |
| Isatin Derivatives | C6-Amino Group | Coupling reactions (e.g., via triazole linkage) | Develop probes or multi-target agents |
Exploration of Novel Synthetic Techniques and Sustainable Methodologies
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance efficiency. nih.gov The synthesis of this compound and its derivatives can benefit from such innovative and sustainable approaches. These methodologies focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and simplifying reaction procedures.
One of the key areas of development is the use of alternative energy sources to drive chemical reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating methods. derpharmachemica.comrsc.org For instance, the cyclization step to form the benzothiophene ring or the sulfonylation of the amino group could potentially be optimized using microwave irradiation.
Another sustainable technique is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, often through ball milling. sciforum.netrsc.org This approach is particularly attractive for multi-component reactions like the Gewald synthesis of 2-aminothiophenes, as it can lead to high yields in a solvent-free environment. sciforum.net The synthesis of sulfonamides has also been successfully demonstrated using mechanochemical methods, offering a greener alternative to traditional solution-phase reactions. rsc.org
The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often rely on volatile and toxic organic solvents. Research into sustainable alternatives has highlighted the potential of water, ethanol, glycerol, and deep eutectic solvents (DES) for sulfonamide synthesis. rsc.orgresearchgate.net These green solvents are not only environmentally benign but can also in some cases enhance reaction rates and simplify product isolation. For example, a general and mild method for synthesizing sulfonamides in sustainable solvents involves the in-situ generation of sulfonyl chlorides from thiols, followed by reaction with amines. rsc.orgresearchgate.net
Furthermore, the development of catalytic systems that are efficient and recyclable is a cornerstone of sustainable synthesis. The use of solid base catalysts like sodium aluminate in the Gewald reaction exemplifies this approach, offering cost-effectiveness and ease of recovery and reuse. acs.org Electrochemical synthesis is another emerging green technique that can be applied to the formation of sulfonated benzothiophenes, avoiding the need for chemical oxidants and catalysts. nih.gov
The following table summarizes some of the novel and sustainable methodologies that could be applied to the synthesis of this compound and its intermediates.
| Methodology | Description | Potential Application in Synthesis | Key Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times and improved yields. derpharmachemica.com | Formation of the benzothiophene ring; Sulfonylation of the amino group. | Rapid heating, shorter reaction times, higher yields, and cleaner reaction profiles. derpharmachemica.comrsc.org |
| Mechanochemistry (Ball Milling) | Reactions are conducted in the solid state by grinding reagents together, often without the need for a solvent. sciforum.netrsc.org | Gewald synthesis of the 2-aminothiophene precursor; Sulfonamide formation. | Solvent-free conditions, high efficiency, and applicability to a wide range of reactions. sciforum.netrsc.org |
| Use of Green Solvents | Employs environmentally benign solvents such as water, ethanol, glycerol, or deep eutectic solvents (DES) in place of traditional volatile organic compounds. rsc.orgresearchgate.net | Sulfonamide synthesis; Derivatization reactions. | Reduced environmental impact, improved safety, and in some cases, enhanced reactivity. rsc.orgresearchgate.net |
| Recyclable Catalysts | Utilizes catalysts that can be easily recovered and reused, reducing waste and cost. acs.org | Gewald reaction for the synthesis of the 2-aminothiophene intermediate. | Cost-effectiveness, reduced waste, and simplified purification processes. acs.org |
| Electrochemical Synthesis | Employs electricity to drive chemical transformations, often avoiding the need for harsh reagents. nih.gov | Formation of sulfonated benzothiophenes. | Avoids the use of chemical oxidants and catalysts, offering a cleaner synthetic route. nih.gov |
By integrating these novel and sustainable techniques, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly, aligning with the modern principles of green chemistry.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 6 Amino 1 Benzothiophene 2 Sulfonamide Derivatives
Analysis of Positional and Substituent Effects on Biological Interactions
The biological activity of benzothiophene (B83047) derivatives is highly sensitive to the position and nature of substituents on the heterocyclic ring system. The placement of the amino group, in particular, has been shown to be a critical determinant of potency.
Research into aminated benzofused heterocycles as potential antitubercular agents has highlighted the importance of the amino group's location. In a study evaluating inhibitors of Mycobacterium smegmatis, the 6-amino-substituted benzothiophene demonstrated significant potency with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL. researchwithrowan.com This finding suggests that the 6-position is a favorable site for the amino substituent for this specific biological target. Comparatively, the 5-aminobenzothiophene also showed inhibitory activity, indicating that this region of the scaffold is amenable to substitution with key interaction groups like amines. researchwithrowan.com
Further SAR studies on the broader benzo[b]thiophene-2-sulfonamide scaffold have revealed the impact of various substituents on inhibitory activity against different enzymes. For instance, in the development of human chymase inhibitors, modifications at other positions of the benzothiophene ring and on the sulfonamide nitrogen were explored. nih.gov While the parent compound in that study lacked the 6-amino group, the principles derived are instructive. The introduction of different groups can modulate physicochemical properties such as lipophilicity and electronic distribution, which in turn affects target binding affinity. nih.gov The sulfonamide functional group itself is a cornerstone of the activity of many drugs, and its interactions are often pivotal for the biological effect. nih.gov
The general SAR principles for sulfonamides often emphasize that an unsubstituted aromatic amine, analogous to the 6-amino group, is crucial for certain activities, particularly antibacterial action. openaccesspub.org Modifications to this amine can lead to a loss of activity or alter the compound's therapeutic class entirely. openaccesspub.org
| Compound/Derivative | Position of Amino Group | Target | Activity Measurement | Result | Reference |
| 6-aminobenzothiophene | 6 | Mycobacterium smegmatis | MIC | 0.78 µg/mL | researchwithrowan.com |
| 5-aminobenzothiophene | 5 | Mycobacterium smegmatis | MIC | Potent Inhibitor | researchwithrowan.com |
| 5-aminobenzofuran | 5 | Mycobacterium smegmatis | MIC | 1.56 µg/mL | researchwithrowan.com |
Elucidation of Essential Pharmacophoric Elements for Target Engagement
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For 6-amino-1-benzothiophene-2-sulfonamide and its analogs, several key pharmacophoric elements have been identified.
The Sulfonamide Moiety (-SO₂NH₂): This group is a critical pharmacophoric feature. researchgate.net It is a strong hydrogen bond donor and acceptor and is known to be a key zinc-binding group in a large class of enzyme inhibitors, particularly metalloenzymes like carbonic anhydrases. researchgate.net The geometry and electronic properties of the sulfonamide group allow it to coordinate to the zinc ion within the active site of these enzymes, effectively blocking their function. researchgate.net
The Aromatic Benzothiophene Scaffold: The flat, bicyclic ring system serves as a rigid core, positioning the other functional groups in a specific spatial orientation for optimal target interaction. This aromatic structure can engage in hydrophobic and π-π stacking interactions with amino acid residues in the target's binding pocket.
The combination of the zinc-binding sulfonamide, the rigid aromatic core, and the hydrogen-bonding amino group creates a potent pharmacophore for engaging with various enzymatic targets.
Conformational Analysis and Bioisosteric Replacement Studies of this compound Analogues
Conformational analysis and bioisosteric replacement are powerful strategies in drug design to enhance potency, selectivity, and pharmacokinetic properties.
Conformational Analysis: The three-dimensional conformation of a molecule dictates how it fits into a target's binding site. For derivatives of this scaffold, docking studies on related compounds, such as benzothiazole-6-sulfonamides, show that the sulfonamide group orients itself to interact directly with key active site features, like the catalytic zinc ion in carbonic anhydrases. researchgate.net The benzothiophene ring then occupies adjacent hydrophobic pockets. The relative orientation of these groups is crucial for establishing a stable and high-affinity binding mode.
Several bioisosteric replacements have been explored for the benzothiophene scaffold:
Benzothiophene vs. Benzothiazole (B30560): The benzothiophene core can be considered a bioisostere of a benzothiazole. Studies on benzothiazole-6-sulfonamides have demonstrated potent inhibition of carbonic anhydrase isoforms, indicating that the replacement of the carbon atom at position 2 of the thiophene (B33073) ring with a nitrogen atom is well-tolerated and can lead to highly active compounds. researchgate.net
Benzothiophene vs. Benzofuran (B130515): In the search for antitubercular agents, the benzothiophene scaffold was compared to its benzofuran bioisostere. researchwithrowan.com The 5-aminobenzofuran was identified as a potent inhibitor of M. smegmatis, suggesting that replacing the sulfur atom with oxygen in the heterocyclic ring retains significant biological activity, albeit with modulated potency. researchwithrowan.com
These studies demonstrate that the core scaffold is amenable to bioisosteric modifications, providing a valuable avenue for fine-tuning the pharmacological properties of this class of compounds.
| Original Scaffold | Bioisosteric Replacement | Resulting Scaffold | Target Class | Impact on Activity | Reference |
| Benzothiophene | C-H replaced with N | Benzothiazole | Carbonic Anhydrases | Potent inhibition maintained/enhanced | researchgate.net |
| Benzothiophene | S replaced with O | Benzofuran | Mycobacterium smegmatis | Potent inhibition maintained | researchwithrowan.com |
Molecular Mechanisms of Action and Biological Target Interactions of 6 Amino 1 Benzothiophene 2 Sulfonamide
Enzymatic Modulation and Inhibition Studies
The sulfonamide functional group is a key pharmacophore in a multitude of enzymatic inhibitors. The biological activity of 6-amino-1-benzothiophene-2-sulfonamide and its analogs is significantly influenced by their interactions with various enzymes.
Carbonic Anhydrase (CA) Isoform Inhibition Profiles
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. mdpi.comnih.gov While direct inhibition data for this compound is limited, studies on structurally similar benzothiazole-6-sulfonamides provide insights into its potential activity. These related compounds have demonstrated potent inhibitory effects against several human carbonic anhydrase (hCA) isoforms.
Research on a series of 2-aminobenzothiazole (B30445) derivatives bearing a sulfonamide at the 6-position revealed potent, nanomolar-level inhibition of the cytosolic isoforms hCA I and II, as well as the tumor-associated transmembrane isoforms hCA IX and XII. The primary sulfonamide moiety is crucial for this inhibitory action, as it coordinates with the zinc ion in the active site of the enzyme. The benzothiazole (B30560) scaffold contributes to the binding affinity through interactions with hydrophilic and hydrophobic residues within the active site cavity.
The inhibition profiles of related benzothiazole-6-sulfonamides against various hCA isoforms are presented in the table below, with Acetazolamide (AAZ) as a standard inhibitor for comparison.
| Compound/Isoform | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| Related Benzothiazole-6-sulfonamides | ||||
| Derivative A | >10000 | 10.8 | 9.3 | 54.7 |
| Derivative B | 85.7 | 45.4 | 5.8 | 35.5 |
| Derivative C | 7500 | 3.5 | 28.3 | 4.5 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Inhibition of Other Key Enzymes (e.g., 12-Lipoxygenase, Chymase, STAT3, NLRP3 Inflammasome, Dihydropteroate Synthase, Lactoperoxidase)
The benzothiophene (B83047) and sulfonamide moieties are present in various compounds that exhibit inhibitory activity against a range of other enzymes.
12-Lipoxygenase: While direct studies on this compound are not available, the inhibition of 12-lipoxygenase is a recognized therapeutic strategy for inflammatory conditions. nih.govmdpi.com
Chymase: Chymase inhibitors have potential applications in cardiovascular diseases. mdpi.com The inhibitory potential of this compound on this enzyme has not been specifically reported.
STAT3: Derivatives of aminobenzo[b]thiophene 1,1-dioxide have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling pathways. nih.gov These compounds have been shown to inhibit STAT3 phosphorylation and induce apoptosis in cancer cells. nih.gov
NLRP3 Inflammasome: Sulfonamide-containing compounds are known to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. researchgate.net The benzamide (B126) and sulfonamide moieties are often important for this activity. researchgate.net
Dihydropteroate Synthase (DHPS): Sulfonamides are classic inhibitors of DHPS, an essential enzyme in the folate synthesis pathway of bacteria. nih.govmdpi.comnih.gov This inhibition leads to a bacteriostatic effect. nih.gov
Lactoperoxidase: Certain thiophene-2-sulfonamide (B153586) derivatives have demonstrated inhibitory effects on lactoperoxidase, an enzyme with natural antimicrobial properties. pharmjournal.rumdpi.com
Cellular Pathway Perturbation Studies
The enzymatic inhibition profiles of this compound and its analogs suggest potential effects on various cellular pathways.
Modulation of Cell Proliferation and Cell Cycle Regulation (in vitro mechanistic studies)
Studies on derivatives of benzo[b]thiophenesulfonamide 1,1-dioxide have demonstrated significant cytotoxic activity against a panel of human tumor cell lines. google.com Lipophilic substituents on the sulfonamide group were found to enhance this cytotoxic effect. google.com Furthermore, related aminobenzo[b]thiophene 1,1-dioxides that inhibit STAT3 have been shown to induce apoptosis and abolish the colony formation ability of cancer cells. nih.gov
Investigation of Specific Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is a key mechanism for regulating cellular processes and represents a significant area of drug discovery. While specific studies on the modulation of PPIs by this compound are not available, its inhibitory action on enzymes like STAT3 suggests a potential role in disrupting protein interactions crucial for signal transduction pathways.
Receptor Binding and Ligand-Target Recognition Investigations
Detailed receptor binding and ligand-target recognition studies for this compound are not extensively documented in the available literature. However, the inhibitory activities against various enzymes indicate specific interactions with the active sites of these proteins. For instance, in the case of carbonic anhydrases, the sulfonamide group is known to bind to the zinc ion in the enzyme's active site. Further computational and experimental studies are required to fully elucidate the receptor binding profile and ligand-target recognition of this compound.
Computational and Biophysical Characterization of 6 Amino 1 Benzothiophene 2 Sulfonamide and Its Analogues
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as 6-amino-1-benzothiophene-2-sulfonamide, and its macromolecular target, typically a protein. Docking predicts the preferred orientation of a molecule when bound to another to form a stable complex, while MD simulations provide a detailed view of the dynamic evolution of this complex over time. nih.gov
These simulations are critical for understanding the mechanism of action of benzothiophene (B83047) sulfonamide derivatives. For instance, docking studies have been employed to explore the structure-activity relationships of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as potential cyclooxygenase-2 (COX-2) inhibitors. nih.govmdpi.com Similarly, molecular docking has been used to rationalize the inhibitory activity of benzothiazole-6-sulfonamides against various carbonic anhydrase (CA) isoforms, which are significant targets for antiglaucoma and antitumor drugs. researchgate.net MD simulations on HIV-1 reverse transcriptase complexes with 2-amino-6-arylsulphonylbenzonitrile analogues have been used to elucidate different interaction modes and binding affinities. nih.gov
The binding of benzothiophene sulfonamide analogues to their target proteins is governed by a network of non-covalent interactions. Molecular docking studies reveal that hydrogen bonds, hydrophobic interactions, and electrostatic forces are crucial for stable complex formation. For example, in the docking of benzothieno[3,2-d]pyrimidine derivatives with the COX-2 enzyme, hydrogen bonds were observed between the inhibitors and key amino acid residues like Arg-120 and Tyr-355. mdpi.com
A key output of molecular docking simulations is the theoretical prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding. These predictions are invaluable for ranking potential drug candidates before their synthesis and experimental testing. researchgate.net
For example, docking studies on benzothiophene derivatives against α-amylase identified compounds with binding affinities as strong as -9.0 kcal/mol. nih.gov In another study, benzothiazole-6-sulfonamide analogues showed potent theoretical binding energies against carbonic anhydrase isoforms CA IX and CA XII, with values reaching -55.8 kcal/mol and -68.29 kcal/mol, respectively, for certain derivatives. researchgate.net These computational predictions correlate well with experimental inhibitory activities, validating the use of these in silico methods. nih.gov
| Compound/Analogue Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Benzothiophene Derivative (Compound 20) | MRSA | -6.38 | researchgate.net |
| Benzothiophene Derivative (Compound 1) | MSSA | -5.56 | researchgate.net |
| Benzothieno[3,2-d]pyrimidine (Antipyrine-bearing) | COX-2 | -9.4 | mdpi.com |
| Benzothiazole-6-sulfonamide (Compound 6) | CA IX | -55.8 | researchgate.net |
| Benzothiazole-6-sulfonamide (Compound 8a) | CA XII | -68.29 | researchgate.net |
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of molecules. nih.gov These methods are widely used to optimize molecular geometries, calculate electronic descriptors, and predict spectroscopic properties for benzothiophene sulfonamides and related heterocyclic systems. nih.govnih.govchemijournal.com DFT studies are often performed using specific basis sets, such as B3LYP/6-31G(d,p) or B3LYP/6-311G+(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov
DFT calculations are used to determine key electronic properties that govern a molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
Other calculated descriptors include ionization potential (IP) and electron affinity (EA), which relate to the ease of losing or gaining an electron, respectively. mdpi.com These parameters, along with molecular electrostatic potential (MEP) maps, help identify the most reactive sites within a molecule, providing a theoretical basis for its interaction with biological targets. nih.gov For instance, studies on benzothiophene derivatives have correlated lower ΔE values with higher cytotoxic potency. nih.gov
| Compound/Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Tetrahydrobenzo[b]thiophene (Compound 11) | -0.898 | 0.642 | 1.540 | nih.gov |
| Tetrahydrobenzo[b]thiophene (Compound 12) | -1.021 | 0.955 | 1.976 | nih.gov |
| Tetrahydrobenzo[b]thiophene (Compound 5) | -2.926 | 3.164 | 6.090 | nih.gov |
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. nih.gov Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govresearchgate.net
For various sulfonamide and thiophene (B33073) derivatives, studies have shown a good correlation between computational and experimental spectral findings. nih.govresearchgate.net For example, the calculated ¹H NMR chemical shift for the azomethine group in a sulfonamide-Schiff base was found to be 8.60 ppm, closely matching the experimental value of 8.40 ppm. nih.gov Similarly, simulated IR and UV-Vis spectra often show excellent agreement with experimental data, confirming the formation and structure of the synthesized compounds. nih.govresearchgate.net
| Spectroscopic Data | Group/Transition | Experimental Value | Calculated Value (DFT) | Reference |
|---|---|---|---|---|
| ¹H NMR (ppm) | Azomethine (-CH=N-) | 8.40 | 8.60 | nih.gov |
| ¹H NMR (ppm) | N-(CH₃)₂ | 2.03–3.18 | 2.66–3.56 | nih.gov |
| UV-Vis (nm) | π → π* transition | 390 | 395 | nih.gov |
| UV-Vis (nm) | n → π* transition | 290 | 292 | nih.gov |
In Silico Predictions of Pharmacokinetic and Pharmacodynamic Relevant Parameters (e.g., theoretical absorption, distribution, metabolism)
Beyond target interaction, the success of a drug candidate depends on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). In silico ADME prediction models are now routinely used to assess the drug-likeness of compounds early in the discovery process, helping to filter out candidates with unfavorable properties. nih.govrsc.org
These computational models evaluate parameters such as water solubility, permeability through biological membranes (like Caco-2 cells), human intestinal absorption, and potential for inhibiting key metabolic enzymes like cytochrome P450 (CYP) isoenzymes. mdpi.com Adherence to established drug-likeness guidelines, such as Lipinski's Rule of Five and Veber's rules, is also assessed. mdpi.com Studies on various sulfonamide derivatives have shown that these compounds can possess favorable ADMET profiles, making them suitable candidates for development as orally bioavailable drugs. nih.govnih.gov
| Parameter | Predicted Property/Rule | Significance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Generally compliant | Predicts good oral bioavailability | nih.govmdpi.com |
| Pfizer Rule | Compliant | Indicates favorable drug-like properties | nih.gov |
| GSK Rule | Compliant | Indicates favorable drug-like properties | nih.gov |
| Human Intestinal Absorption | High | Suggests good absorption after oral administration | mdpi.com |
| Caco-2 Permeability | Variable; often favorable | Predicts absorption across the intestinal wall | mdpi.com |
| CYP3A4 Inhibition | Generally non-inhibitory | Low risk of drug-drug interactions | mdpi.com |
Biophysical Techniques for Ligand Binding Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
The precise characterization of the binding affinity and thermodynamic profile of a ligand to its target protein is a critical step in the drug discovery process. For sulfonamide-based inhibitors, including the benzothiophene scaffold, SPR and ITC are indispensable tools for generating this data. These label-free methods allow for the direct measurement of binding events in real-time, providing a comprehensive understanding of the molecular recognition process.
Isothermal Titration Calorimetry (ITC): A Window into Binding Thermodynamics
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K D ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). These parameters are vital for understanding the driving forces behind the binding, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.
A study on a series of aromatic sulfonamides binding to carbonic anhydrase II (CAII) provides valuable insight into the thermodynamic signatures of this class of inhibitors. While not the 6-amino derivative, the data for a close analogue, 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide (B2702047) , is particularly illuminating. The thermodynamic parameters for the binding of this analogue to CAII were determined by ITC, revealing the enthalpic and entropic contributions to the binding free energy.
| Compound | Target | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
|---|---|---|---|---|
| 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide | Carbonic Anhydrase II | -10.60 ± 0.14 | -1.04 ± 0.15 | acs.orgnih.gov |
The negative enthalpy change (ΔH) indicates that the binding is an exothermic process, suggesting the formation of favorable interactions such as hydrogen bonds and van der Waals contacts between the inhibitor and the active site of the enzyme. The small negative value of -TΔS suggests that the binding event is also associated with a slight decrease in entropy. This comprehensive thermodynamic profiling is crucial for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective inhibitors.
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
Surface Plasmon Resonance is a powerful optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (k a ) and the dissociation rate constant (k d ), from which the equilibrium dissociation constant (K D ) can be calculated (K D = k d /k a ). This kinetic information is complementary to the thermodynamic data from ITC and is particularly valuable for understanding the residence time of a drug on its target, a parameter that is increasingly recognized as a key determinant of in vivo efficacy.
While specific SPR data for this compound or its direct analogues is not currently available in published literature, the application of SPR to other sulfonamide inhibitors of carbonic anhydrase is well-documented. nih.gov For instance, SPR has been used to characterize the binding of a range of sulfonamides to various carbonic anhydrase isoforms. researchgate.netbiosensingusa.com These studies typically involve immobilizing the enzyme on a sensor chip and flowing the inhibitor over the surface at different concentrations. The resulting sensorgrams provide a wealth of information about the binding kinetics.
To illustrate the type of data obtained from such experiments, the following table presents representative kinetic values for the binding of well-characterized sulfonamide inhibitors to CAII, as determined by SPR.
| Compound | ka (M-1s-1) | kd (s-1) | KD (nM) | Reference |
|---|---|---|---|---|
| Acetazolamide | 2.5 x 105 | 5.0 x 10-3 | 20 | biosensingusa.com |
| 4-Carboxybenzenesulfonamide | 1.8 x 105 | 1.2 x 10-2 | 67 | biosensingusa.com |
The association rate constant (k a ) reflects how quickly the compound binds to the target, while the dissociation rate constant (k d ) indicates how long it remains bound. A slow k d is often desirable as it leads to a longer duration of action. The equilibrium dissociation constant (K D ) is a measure of the affinity of the compound for the target, with lower values indicating higher affinity. The combination of kinetic and thermodynamic data from SPR and ITC, respectively, provides a comprehensive biophysical profile of a compound's interaction with its target, which is invaluable for the development of new therapeutic agents.
Future Research Directions and Translational Perspectives for 6 Amino 1 Benzothiophene 2 Sulfonamide Pre Clinical Focus
Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity
A key objective in the pre-clinical development of 6-amino-1-benzothiophene-2-sulfonamide is the design of analogues with improved selectivity towards specific biological targets, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial for guiding the synthesis of these next-generation compounds. nih.gov
Strategic modifications can be envisioned at three primary locations on the scaffold:
The 6-amino Group: This primary amine is a versatile handle for chemical modification. Acylation, alkylation, or arylation could introduce functionalities that form specific interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein. For instance, converting the amine to various amides or substituted ureas could modulate the compound's electronic properties and steric profile.
The Sulfonamide Moiety (-SO₂NH₂): The sulfonamide group is a well-established zinc-binding group and hydrogen bond donor/acceptor. Modifications here are critical for tuning binding affinity and selectivity. Substitution on the sulfonamide nitrogen (R-SO₂NH-R') can significantly alter the compound's interaction with targets like carbonic anhydrases or kinases. researchgate.net
The goal of these modifications is to enhance interactions with a desired target while reducing affinity for others. For example, in designing a selective kinase inhibitor, modifications would aim to exploit unique features of the ATP-binding pocket of the target kinase that are not present in other kinases. nih.gov
Table 1: Proposed Analogues and Rationale for Enhanced Selectivity
| Modification Site | Proposed Modification | Rationale for Selectivity | Potential Target Class |
|---|---|---|---|
| 6-amino Group | Acylation with various benzoyl chlorides | Introduce aryl groups to probe hydrophobic pockets and form pi-stacking interactions. nih.gov | Kinases, Proteases |
| Sulfonamide Nitrogen | Alkylation or arylation (e.g., adding heterocyclic rings) | Alter pKa and hydrogen bonding patterns to achieve isoform-specific inhibition. researchgate.net | Carbonic Anhydrases |
| Benzothiophene (B83047) Core | Introduction of halogens (e.g., F, Cl) at positions 4, 5, or 7 | Modulate electronic properties and create specific halogen bonds with the target protein. | Various enzymes |
| 6-amino Group | Conversion to a thiourea (B124793) derivative | Introduce a new hydrogen-bonding motif with potential for different biological activities. researchgate.net | Antimicrobial Targets |
Exploration of Novel Biological Activities and Untapped Molecular Targets
The benzothiophene scaffold is known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. ijpsjournal.comnih.govresearchgate.net Consequently, this compound and its future analogues warrant broad screening to uncover novel therapeutic applications.
Initial research could focus on targets where the sulfonamide moiety is a known pharmacophore. Sulfonamides are classic inhibitors of carbonic anhydrases, and their derivatives have shown promise as anticancer agents by targeting tumor-associated isoforms. researchgate.net Furthermore, the structural similarity of the benzothiophene core to other heterocyclic systems found in kinase inhibitors suggests that this scaffold could be explored for activity against various protein kinases involved in cancer and inflammatory diseases. nih.gov
The antimicrobial potential of benzothiophene derivatives is also well-documented. nih.gov New analogues should be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains. The mechanism of action could involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase, a known target for sulfonamide antibacterials. impactfactor.org
Table 2: Potential Biological Activities and Molecular Targets for Investigation
| Potential Biological Activity | Untapped Molecular Target Class | Rationale / Supporting Evidence |
|---|---|---|
| Anticancer | Carbonic Anhydrases (e.g., CA IX, CA XII) | The sulfonamide group is a classic zinc-binding motif for carbonic anhydrase inhibitors. researchgate.net |
| Anticancer / Anti-inflammatory | Protein Kinases (e.g., JNK, EGFR) | Thiophene (B33073) sulfonamides have been identified as potent and selective JNK inhibitors. nih.gov |
| Antimicrobial | Bacterial Dihydropteroate Synthase (DHPS) | Sulfonamides function as antimetabolites by inhibiting folate biosynthesis in bacteria. impactfactor.org |
| Antiviral | HIV Protease | Thiophene-containing cores have been incorporated into HIV protease inhibitors. researchgate.net |
| Neuroprotective | Monoamine Oxidase (MAO) | Certain heterocyclic sulfonamides have shown inhibitory activity against enzymes involved in neurodegeneration. |
Integration with Advanced Drug Discovery Paradigms
To accelerate the discovery and optimization process, modern computational and experimental strategies should be integrated into the research plan for this compound.
Fragment-Based Drug Design (FBDD): FBDD is a powerful method for developing potent drug candidates starting from small, low-complexity molecules (fragments) that bind weakly to a target. frontiersin.org The this compound core is an ideal candidate for an FBDD approach. It can be used as a starting fragment itself or be deconstructed into smaller pieces (e.g., aminobenzothiophene, sulfonamide) to screen for initial binding events. nih.gov Once a fragment hit is identified and its binding mode is determined (typically via X-ray crystallography or NMR), it can be systematically "grown" or linked with other fragments to improve affinity and create a more potent, drug-like molecule. frontiersin.orgfrontiersin.org This approach samples chemical space more efficiently than traditional high-throughput screening and often yields lead compounds with superior physicochemical properties. nih.gov
Artificial Intelligence in Drug Discovery: AI and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and design novel compounds. nih.govnih.gov Generative AI models can be trained on existing libraries of benzothiophene sulfonamides and their known biological activities to design entirely new molecules with a high probability of success. stanford.edu These models can optimize for multiple parameters simultaneously, such as potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. biorxiv.org AI can also predict synthetic pathways for these novel compounds, accelerating their translation from in silico design to laboratory synthesis. stanford.edu This approach can significantly reduce the time and cost associated with identifying and optimizing lead candidates. nih.gov
Methodological Advancements in the Synthesis and Characterization of Benzothiophene Sulfonamides
Efficient and robust synthetic routes are essential for producing a diverse library of this compound analogues for biological testing. While classical methods for constructing the benzothiophene ring and introducing the sulfonamide group exist, future research should focus on adopting more modern, efficient, and environmentally sustainable methodologies.
The synthesis of the sulfonamide moiety can also be optimized. Traditional methods often involve reacting an amine with a sulfonyl chloride. impactfactor.org Research into alternative catalytic methods that may offer milder reaction conditions and broader substrate scope could prove beneficial for creating a diverse library of analogues. researchgate.net
Advanced characterization techniques, including 2D NMR spectroscopy and high-resolution mass spectrometry, are indispensable for unambiguously confirming the structure of newly synthesized compounds. Co-crystallization of potent analogues with their target proteins will be crucial for elucidating binding modes and guiding further structure-based design efforts.
Q & A
Q. What are the common synthetic routes for preparing 6-amino-1-benzothiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of the benzothiophene core. A general approach includes:
- Step 1 : Reacting 1-benzothiophene derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Step 2 : Amidation with ammonia or amines to form the sulfonamide moiety.
- Step 3 : Functionalization of the amino group via reductive amination or coupling reactions.
Optimization strategies: - Use anhydrous conditions and catalysts like triethylamine to improve sulfonamide yield (e.g., 78% yield under THF, 0°C → RT conditions in analogous sulfonamide syntheses) .
- Control stoichiometry to avoid side reactions, particularly with reactive intermediates like sulfonyl chlorides .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, especially for the sulfonamide and benzothiophene moieties .
- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and sulfonamide NH signals (δ ~5.0 ppm).
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] for CHNOS) .
Q. How can researchers assess the purity of this compound, and what are common sources of impurities?
- Methodological Answer :
- HPLC/GC×GC-MS : Employ hyphenated techniques (e.g., GC×GC-HR-ToF–MS) to separate and identify trace impurities, such as unreacted sulfonyl chloride or byproducts from incomplete amidation .
- TLC monitoring : Use silica-gel plates with UV visualization to track reaction progress and detect intermediates.
Common impurities: Hydrolysis products (e.g., sulfonic acids) or dimerization artifacts due to reactive sulfonamide groups .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer :
- Moisture sensitivity : Store under inert gas (N/Ar) at −20°C to prevent hydrolysis of the sulfonamide group.
- Light sensitivity : Protect from UV exposure to avoid degradation of the benzothiophene core.
- Reactivity : Avoid strong acids/bases that may cleave the sulfonamide bond or modify the amino group .
Q. How can computational methods aid in predicting the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry and predict electrostatic potential maps for nucleophilic/electrophilic sites.
- Molecular docking : Screen against targets like α-amylase or α-glucosidase (for antidiabetic studies) using AutoDock Vina or Schrödinger Suite .
Advanced Research Questions
Q. How should researchers address contradictions between experimental data and computational predictions for this compound?
- Methodological Answer :
- Iterative refinement : Cross-validate using alternative techniques (e.g., X-ray vs. neutron diffraction for crystallographic discrepancies) .
- Error analysis : Quantify uncertainties in computational parameters (e.g., force fields in docking studies) and experimental measurements (e.g., NMR integration errors) .
- Case study : If DFT-predicted bond angles conflict with crystallographic data, re-examine basis sets or solvent effects in simulations .
Q. What strategies can optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify substituents on the benzothiophene core (e.g., halogenation at position 5 to enhance binding affinity) .
- Bioisosteric replacement : Substitute the sulfonamide group with phosphonamides or carbamates to improve metabolic stability .
- In vitro assays : Use enzyme inhibition assays (e.g., α-amylase for antidiabetic studies) to rank derivatives .
Q. How can researchers resolve conflicting analytical results, such as mismatched mass spectrometry and NMR data?
- Methodological Answer :
- Multi-technique validation : Combine HR-MS, H-N HMBC NMR, and IR to cross-check functional groups.
- Contamination checks : Re-purify samples via recrystallization or column chromatography to remove interfering species .
- Example : If MS suggests a molecular ion [M+H] = 257 but NMR indicates fewer protons, consider isotopic patterns or adduct formation .
Q. What are effective methods for derivatizing this compound to enhance its physicochemical properties?
- Methodological Answer :
- Schiff base formation : React the amino group with aldehydes (e.g., thiophene-2-carbaldehyde) to form imines, improving solubility .
- Sulfonamide alkylation : Use alkyl halides or epoxides to modify the sulfonamide nitrogen, altering logP values .
- Click chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition for targeted drug delivery .
Q. How can researchers design experiments to probe the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Isotopic labeling : Synthesize C-labeled analogs to track metabolic breakdown via radiometric assays.
- In vitro microsomal assays : Use liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites (e.g., hydroxylation products) .
- LC-MS/MS : Profile phase II metabolites (e.g., glucuronides) with tandem mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
